
2H-Selenolo(3,2-g)(1)benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Selenolo(3,2-g)(1)benzopyran-2-on ist eine heterocyclische Verbindung, die Selen in ihrer Struktur enthält. Diese Verbindung gehört zur Benzopyran-Familie, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen der Wissenschaft und Industrie bekannt ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2H-Selenolo(3,2-g)(1)benzopyran-2-on kann durch verschiedene Synthesewege erreicht werden. Eine gängige Methode beinhaltet die Verwendung einer Domino-Knoevenagel/intramolekularen Transveresterungsreaktion. Diese Reaktion wird durch alkalische Protease aus Bacillus licheniformis katalysiert, und die Chemoselektivität kann durch Anpassung von Parametern wie Lösungsmittel, Wassergehalt und Temperatur gesteuert werden .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für 2H-Selenolo(3,2-g)(1)benzopyran-2-on nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung von kostengünstigen und umweltfreundlichen Verfahren.
Chemische Reaktionsanalyse
Arten von Reaktionen
2H-Selenolo(3,2-g)(1)benzopyran-2-on durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essentiell, um die Verbindung zu modifizieren, um ihre Eigenschaften zu verbessern oder Derivate mit spezifischen Funktionen zu erzeugen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von 2H-Selenolo(3,2-g)(1)benzopyran-2-on verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionsbedingungen, wie Temperatur und Lösungsmittel, werden sorgfältig gesteuert, um die gewünschten Produkte zu erzielen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von 2H-Selenolo(3,2-g)(1)benzopyran-2-on entstehen, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. So können Oxidationsreaktionen beispielsweise Selenoxid-Derivate liefern, während Reduktionsreaktionen Selenol-Derivate erzeugen könnten.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Selenolo(3,2-g)(1)benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield selenoxide derivatives, while reduction reactions could produce selenol derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Selenolo(3,2-g)(1)benzopyran-2-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die biologische Aktivität der Verbindung macht sie zu einem Kandidaten für die Untersuchung von Enzymwirkungen und zellulären Prozessen.
Medizin: Aufgrund seiner potenziellen therapeutischen Eigenschaften wird es hinsichtlich seiner Rolle in der Arzneimittelentwicklung und Krankheitsbehandlung untersucht.
Wirkmechanismus
Der Wirkmechanismus von 2H-Selenolo(3,2-g)(1)benzopyran-2-on beinhaltet seine Interaktion mit molekularen Zielstrukturen und Signalwegen innerhalb biologischer Systeme. Die Verbindung kann mit Enzymen und Rezeptoren interagieren und verschiedene biochemische Prozesse beeinflussen. Die genauen Signalwege und Zielstrukturen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab .
Wirkmechanismus
The mechanism of action of 2H-Selenolo(3,2-g)(1)benzopyran-2-one involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2H-Selenolo(3,2-g)(1)benzopyran-2-on kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
2H-1-benzopyran-2-on (Cumarin): Bekannt für seine antikoagulativen Eigenschaften und Anwendung in der Medizin.
3,4-Dihydro-2H-1-benzopyran-2-on: Wird bei der Synthese verschiedener Pharmazeutika verwendet.
3-Phenyl-2H-1-benzopyran-2-imin-Hydrobromid: Wird auf seine potenziellen biologischen Aktivitäten untersucht.
Die Einzigartigkeit von 2H-Selenolo(3,2-g)(1)benzopyran-2-on liegt in der Einarbeitung von Selen, das im Vergleich zu seinen Schwefel- oder Sauerstoffanalogen unterschiedliche chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
144190-42-1 |
|---|---|
Molekularformel |
C11H6O2Se |
Molekulargewicht |
249.13 g/mol |
IUPAC-Name |
selenopheno[3,2-g]chromen-2-one |
InChI |
InChI=1S/C11H6O2Se/c12-11-2-1-7-5-8-3-4-14-10(8)6-9(7)13-11/h1-6H |
InChI-Schlüssel |
JJWIRKBQIICLTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)OC2=CC3=C(C=C[Se]3)C=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






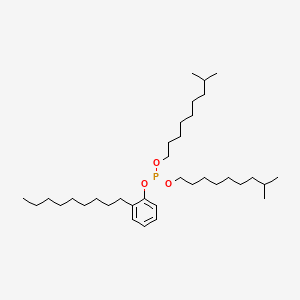
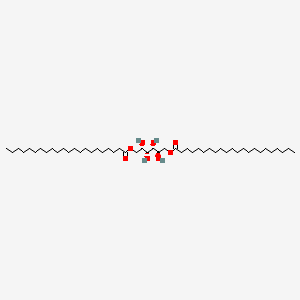


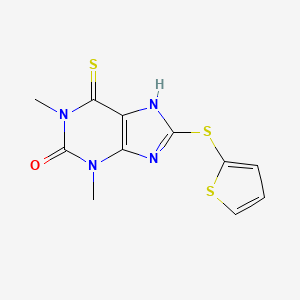
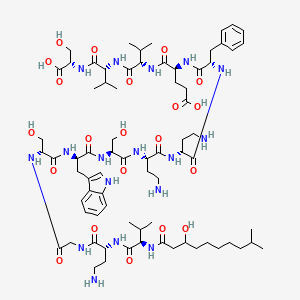
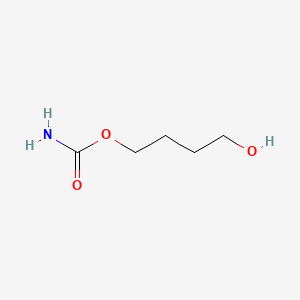

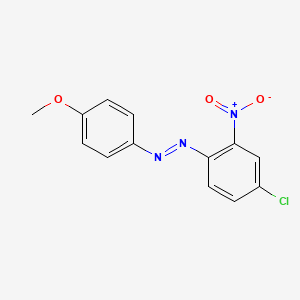
![[(9Z,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-(methylamino)-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B12653502.png)
